2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Descripción

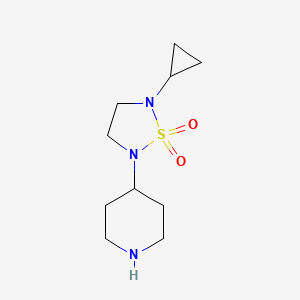

2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound featuring a 1,2,5-thiadiazolidine 1,1-dioxide core substituted with a cyclopropyl group at position 2 and a piperidin-4-yl group at position 5. The 1,2,5-thiadiazolidine 1,1-dioxide scaffold is electron-deficient due to the electron-withdrawing sulfone group (SO₂), which enhances its stability and reactivity as an electron acceptor. This structural motif is associated with unique solid-state properties, including the ability to form stable radical anions and participate in intermolecular interactions (e.g., S•••N or S•••S contacts) .

The piperidin-4-yl group, a six-membered amine ring, may contribute to solubility in polar solvents and act as a hydrogen-bond donor or acceptor.

Propiedades

IUPAC Name |

2-cyclopropyl-5-piperidin-4-yl-1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2S/c14-16(15)12(9-1-2-9)7-8-13(16)10-3-5-11-6-4-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGVHWMZMAHWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(S2(=O)=O)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPases). This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiadiazolidines and is characterized by the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 238.30 g/mol

Inhibition of Protein Tyrosine Phosphatases

Research indicates that this compound acts as an inhibitor of specific PTPases such as PTP-1B and T-cell PTPase. These enzymes play critical roles in regulating cellular signaling pathways involved in various diseases, including cancer and diabetes .

Interaction with Cellular Targets

The compound has been shown to interact with several cellular targets:

- Tyrosine-protein phosphatase non-receptor type 1 : This interaction modulates its activity, influencing downstream signaling pathways.

- Serotonin receptors : It acts as an agonist at the 5-HT ID receptor, affecting serotonin levels and related physiological processes.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiadiazolidines exhibit significant antibacterial properties against various strains:

- Bacillus subtilis

- Escherichia coli

- Staphylococcus aureus

These compounds have shown minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Properties

Research has explored the anticancer potential of this compound by evaluating its cytotoxic effects on different cancer cell lines. Notably:

- The compound demonstrated significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells.

- Structure-activity relationship (SAR) studies indicated that specific substitutions on the thiadiazolidine scaffold enhance its anticancer efficacy .

Case Study 1: Inhibition of PTPase Activity

In a controlled study, researchers evaluated the inhibitory effects of the compound on PTPase activity in vitro. The results indicated a dose-dependent inhibition of PTP-1B activity, suggesting potential therapeutic applications in metabolic disorders .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of various thiadiazolidine derivatives against common bacterial pathogens. The results confirmed that certain modifications to the thiadiazolidine structure significantly improved antibacterial potency .

Data Summary Table

Aplicaciones Científicas De Investigación

Overview

2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a compound that has garnered attention for its potential applications in pharmacology, particularly as an inhibitor of protein tyrosine phosphatases (PTPases). This article explores its scientific research applications, including therapeutic uses and biochemical mechanisms.

Inhibition of Protein Tyrosine Phosphatases (PTPases)

The primary application of this compound lies in its ability to inhibit PTPases. These enzymes are involved in various cellular processes, including signal transduction and cell growth regulation. Inhibition of PTPases can lead to therapeutic effects in several conditions:

- Diabetes and Metabolic Disorders : The compound has shown potential in treating insulin resistance and glucose intolerance. By inhibiting PTP-1B (a specific type of PTPase), it may improve insulin signaling pathways and aid in managing type 2 diabetes and related metabolic disorders .

- Cancer Treatment : The inhibition of specific PTPases is linked to anti-cancer effects. For instance, the compound may impact tumor growth and metastasis by modulating signaling pathways that are often dysregulated in cancer .

Cardiovascular Diseases

Research indicates that the compound could be beneficial in treating conditions associated with vascular health. Its ability to inhibit PTPases involved in vascular function suggests potential applications in managing hypertension and preventing atherosclerosis .

Neurological Disorders

Emerging studies suggest that modulation of PTPase activity may have implications for neurological conditions. The compound’s effects on neuronal signaling pathways could provide avenues for treatment strategies in diseases such as Alzheimer’s or other neurodegenerative disorders .

Case Study 1: Insulin Resistance

A study demonstrated that administration of the compound resulted in improved glucose tolerance in diabetic models. The mechanism was attributed to enhanced insulin receptor signaling due to PTP-1B inhibition .

Case Study 2: Cancer Cell Proliferation

In vitro studies showed that the compound reduced proliferation rates in various cancer cell lines by inhibiting PTPase activity, leading to altered growth factor signaling .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

Key Observations:

Core Structure: The target compound and its pyrrolidine analog share the thiadiazolidine 1,1-dioxide core, which distinguishes them from non-dioxide thiadiazoles (e.g., tdap). The SO₂ group enhances electron-accepting capacity, enabling radical anion stabilization, as demonstrated in tdapO₂ . Phenanthroline-annulated derivatives (e.g., tdapO₂) exhibit extended π-conjugation, facilitating multidimensional network formation via S•••N/S•••S interactions. The target compound’s aliphatic substituents likely limit π-stacking but may promote hydrogen bonding .

Piperidin-4-yl vs. Pyrrolidin-3-yl: The six-membered piperidine ring offers greater conformational flexibility and basicity compared to the five-membered pyrrolidine, which may influence solubility and coordination chemistry .

Physical and Chemical Properties

Table 2: Comparative Properties of Thiadiazole Derivatives

Key Findings:

- Radical Anion Stability : The SO₂ group in thiadiazolidine dioxides stabilizes radical species via delocalization of negative charge, a property exploited in tdapO₂ for designing magnetic materials . The target compound’s aliphatic substituents may modulate this stability through inductive effects.

- Magnetic Behavior : While tdapO₂ exhibits tunable magnetic coupling (antiferromagnetic to ferromagnetic), the target compound’s lack of extended π-systems likely precludes similar behavior. Instead, its piperidine group may favor hydrogen-bonded networks.

- Safety Profile : The pyrrolidine analog’s hazards (e.g., skin/eye irritation) suggest that the target compound may require similar precautions, especially during handling and storage .

Métodos De Preparación

General Synthetic Approach

The synthesis of thiadiazolidine 1,1-dioxides, including the target compound, generally follows a strategy involving:

- Cyclization of diamine precursors with sulfur-based reagents such as sulfamide or sulfur diimide.

- Oxidation steps to convert the thiadiazolidine ring into the 1,1-dioxide form.

- Substituent introduction on the thiadiazolidine ring either before or after cyclization, depending on the synthetic route.

This approach is supported by the synthesis of related thiadiazolidine derivatives, where N-substituted ethylenediamines react with sulfamide or sulfur diimide under reflux conditions in pyridine or other polar solvents to yield the thiadiazolidine 1,1-dioxide core.

Specific Preparation Details

Cyclization Reaction

- Precursors: The key starting materials are typically a substituted diamine (e.g., piperidin-4-yl-containing amine) and a cyclopropyl-containing amine or equivalent.

- Reagents: Sulfamide (NH2SO2NH2) or sulfur diimide (S=NH) acts as the sulfur source for ring formation.

- Conditions: Reactions are carried out in pyridine or 1,4-dioxane, often under reflux between 100°C to 120°C, for durations ranging from 3 to 24 hours.

- Atmosphere: Inert atmosphere (nitrogen) is frequently employed to prevent side reactions.

For example, a typical procedure involves mixing the diamine with sulfamide in pyridine and heating at 120°C for 16–24 hours, followed by workup including extraction, drying, and purification by column chromatography.

Summary Table of Preparation Parameters

| Parameter | Description | Notes |

|---|---|---|

| Starting Materials | Cyclopropylamine, 4-aminopiperidine, sulfamide | Precursors chosen for substituents |

| Solvent | Pyridine, 1,4-dioxane | Pyridine preferred for base and solvent properties |

| Temperature | 100–120°C | Reflux conditions for cyclization |

| Time | 3–24 hours | Longer times improve yield |

| Atmosphere | Nitrogen (inert) | Prevents oxidation or degradation |

| Oxidation Agent | Hydrogen peroxide or peracid (inferred) | Converts thiadiazolidine to dioxide |

| Purification | Column chromatography | Common for isolating pure compound |

| Characterization | NMR, MS, melting point | Confirms structure and purity |

Research Findings and Considerations

- The preparation of 2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide follows established methodologies for thiadiazolidine 1,1-dioxides, leveraging cyclization of diamines with sulfamide derivatives.

- Reaction conditions such as solvent choice, temperature, and reaction time critically influence yield and purity.

- The oxidation step is essential to achieve the biologically active dioxide form.

- Substituent introduction is flexible, allowing structural modifications for biological activity optimization.

- No direct large-scale or industrial synthesis protocols are reported, indicating the compound is primarily prepared at research scale.

- Spectroscopic characterization is vital for confirming the successful synthesis of the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.